![molecular formula C13H21FO3P+ B12861360 Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a chemical compound that features a phosphorus atom bonded to three ethoxy groups and a 3-fluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- typically involves the reaction of a phosphorus trihalide with an alcohol in the presence of a base. The general reaction can be represented as follows:
[ \text{PCl}_3 + 3 \text{ROH} \rightarrow \text{P(OR)}_3 + 3 \text{HCl} ]
In this case, the alcohol used is triethanolamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated phosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- can be compared with other similar compounds such as:
Phosphorus(1+), triethoxy[(4-fluorophenyl)methyl]-, (T-4)-: Similar structure but with a different position of the fluorine atom.
Phosphorus(1+), triethoxy[(3-chlorophenyl)methyl]-, (T-4)-: Similar structure but with a chlorine atom instead of fluorine.
Phosphorus(1+), triethoxy[(3-bromophenyl)methyl]-, (T-4)-: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring.
Conclusion
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential therapeutic properties are of interest in the field of medicine. Further research is needed to fully explore its capabilities and applications.
Propiedades
Fórmula molecular |
C13H21FO3P+ |
|---|---|
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
triethoxy-[(3-fluorophenyl)methyl]phosphanium |
InChI |
InChI=1S/C13H21FO3P/c1-4-15-18(16-5-2,17-6-3)11-12-8-7-9-13(14)10-12/h7-10H,4-6,11H2,1-3H3/q+1 |
Clave InChI |
KIEXXPNVCRMVEF-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](CC1=CC(=CC=C1)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



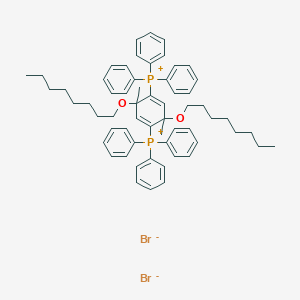
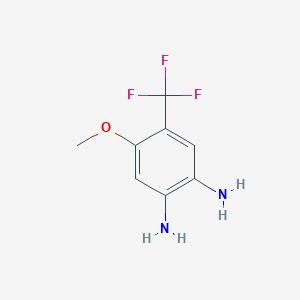
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
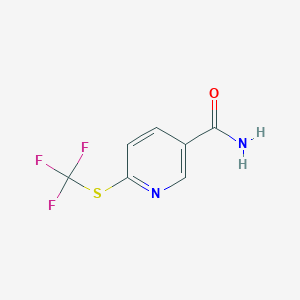
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
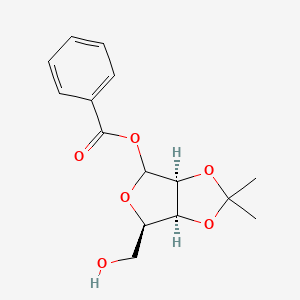


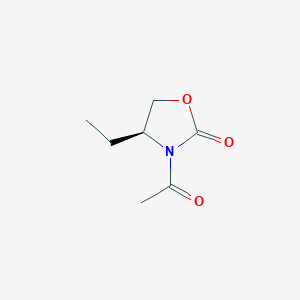
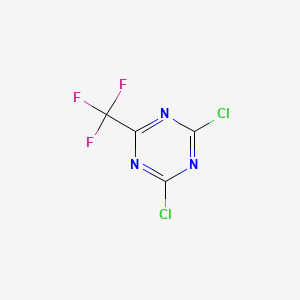
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)


